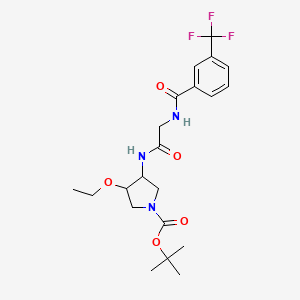
(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring substituted with ethoxy, benzamido, and acetamido groups, along with a trifluoromethyl group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the ethoxy, benzamido, and acetamido groups. The trifluoromethyl group is then added using specific reagents and conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: It can be employed in the study of biological processes and interactions, particularly those involving its functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability.
Eigenschaften
IUPAC Name |
tert-butyl 3-ethoxy-4-[[2-[[3-(trifluoromethyl)benzoyl]amino]acetyl]amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F3N3O5/c1-5-31-16-12-27(19(30)32-20(2,3)4)11-15(16)26-17(28)10-25-18(29)13-7-6-8-14(9-13)21(22,23)24/h6-9,15-16H,5,10-12H2,1-4H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLECVIGXTCYZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
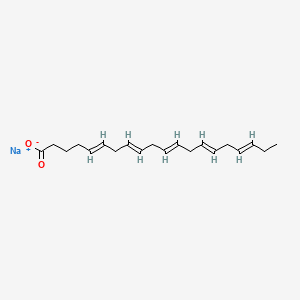
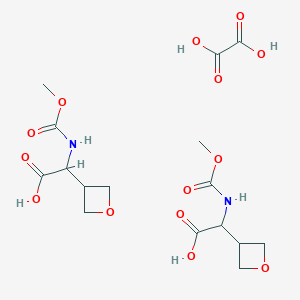
![2-[[4-(3,5-Dimethylpiperazin-1-yl)phenyl]amino]-8-(indan-5-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14797482.png)

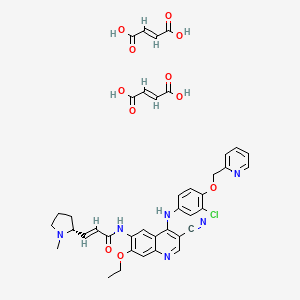
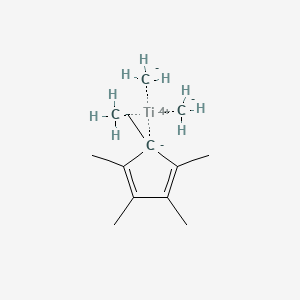
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14797516.png)
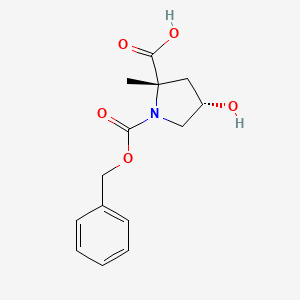
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
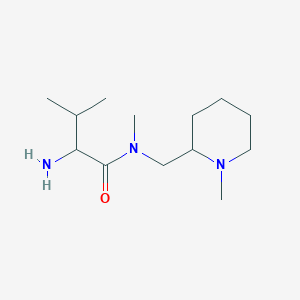
![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)
